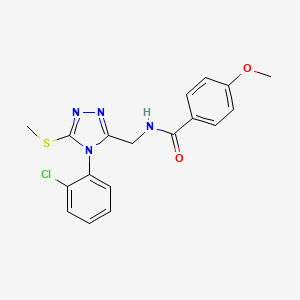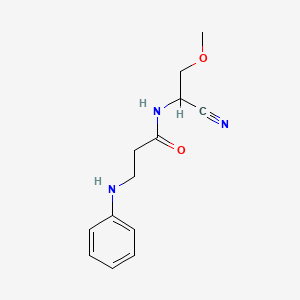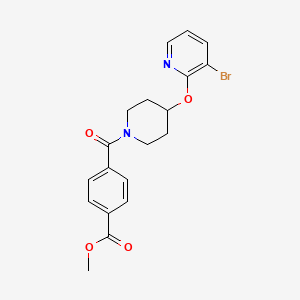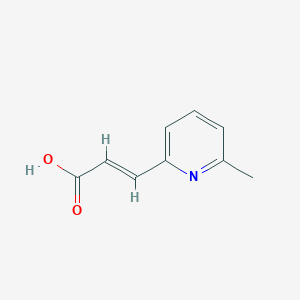![molecular formula C20H20N4O2S2 B2935802 3-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one CAS No. 847403-13-8](/img/structure/B2935802.png)
3-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a methoxy group, a propylsulfanyl group, a triazole ring, and a benzothiazolone ring . Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms. They have been extensively studied due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .
Synthesis Analysis
While the specific synthesis process for this compound is not available, triazoles are generally synthesized through the reaction of isothiocyanates with hydrazides . The propylsulfanyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The benzothiazolone ring is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Liquid−Liquid Extraction of Basic Dyes from Aqueous Solutions
This study investigates the removal of specific dyes (including 2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-3H-indolium methyl sulfate) from wastewater using liquid−liquid extraction with reverse micelles. The technique uses isopentanol as a solvent and sodium dodecylsulfate as an anionic surfactant, demonstrating the partition coefficient and percentage of dye removal (Ueda, de Oliveira, Hioka, & Aznar, 2011).
Fluorescent Probes Sensing pH and Metal Cations
This research develops fluorescent probes for sensing magnesium and zinc cations, using benzoxazole and benzothiazole analogues. These probes are sensitive to pH changes and show large fluorescence enhancements under basic conditions. Their high sensitivity and selectivity in metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Synthesis of Benzimidazoles Containing 1,2,3-Triazoles as Anticancer and Antioxidant Agents
This research describes the synthesis of novel benzimidazole derivatives containing 1,2,3-triazoles. These compounds were evaluated for their anticancer and antioxidant activities. Some compounds showed promising anticancer activity against various cancer cell lines, and others exhibited excellent antioxidant activity (Kumaraswamy, Maroju, Bandari, Dasari, & Sadanandam, 2021).
Molecular Stabilities and Docking Studies of Benzimidazole Derivatives as EGFR Inhibitors
In this study, the anti-cancer properties of various benzimidazole derivatives are investigated using density functional theory and molecular docking. These compounds were analyzed for their tautomeric properties, conformations, and interaction with the EGFR binding pocket. Some showed strong potential as anti-cancer agents (Karayel, 2021).
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. Triazoles have been shown to have a variety of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-3-12-27-19-22-21-18(24(19)14-8-10-15(26-2)11-9-14)13-23-16-6-4-5-7-17(16)28-20(23)25/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEFXCDDINIHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)
![N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2935724.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)


![Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate](/img/structure/B2935733.png)

![3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2935736.png)



![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)
